8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 351.12 g/mol. It is also known by its CAS Registry Number 547-91-1. This compound features a quinoline structure, which is characterized by a bicyclic aromatic system, and contains both hydroxyl and sulfonic acid functional groups, contributing to its unique chemical properties. The presence of iodine in the structure enhances its reactivity and potential biological applications .
This compound exhibits notable biological activities, particularly as an antifungal agent. It has been compared favorably to Clioquinol, showing lower toxicity while maintaining efficacy against fungal pathogens. Research indicates that 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride may inhibit fungal growth by interfering with cellular processes, making it a candidate for further development in antifungal therapies .
Several synthesis methods for 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride have been documented:
These methods often require careful control of reaction conditions to maximize yield and purity .
The primary applications of 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride include:
Interaction studies involving 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride have focused on its ability to form complexes with different metal ions. These studies are crucial for understanding its potential applications in analytical chemistry and pharmacology. For instance, its interactions with copper ions have been extensively studied, revealing insights into its electrochemical behavior and potential uses in sensor technologies .
Several compounds share structural similarities with 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 8-Hydroxyquinoline-5-sulfonic acid hydrate | 283158-18-9 | 0.68 |
| Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate | 5460-09-3 | 0.61 |
| 3-Amino-4-methoxybenzenesulfonic acid | 98-42-0 | 0.58 |
| Sodium 6-hydroxynaphthalene-2-sulfonate xhydrate | 825652-02-6 | 0.56 |
| 4,4-Diamino-2,2-stilbenedisulfonic acid | 81-11-8 | 0.56 |
What sets 8-hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride apart from these compounds is its specific iodine substitution and the combination of hydroxyl and sulfonic groups on the quinoline ring, which significantly influences its biological activity and analytical properties .